molecular formula C6H5F2NO2S B2837080 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid CAS No. 1780878-51-4

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B2837080
CAS RN: 1780878-51-4
M. Wt: 193.17
InChI Key: HYTJOJSWCWRTCJ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid (DFTC) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a thiazole derivative that has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. In

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Thiazole Derivatives : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting significant fungicidal and antivirus activities. This research demonstrates a new strategy for controlling fungi and virus infections (Li Fengyun et al., 2015).

  • Spectral Features and Solvent Effects : An in-depth study on 4-methylthiadiazole-5-carboxylic acid highlighted its structural, electronic, and spectroscopic characteristics using density functional theory. The research provides insights into the hydrogen bonding and solvent effects on this compound (Isha Singh et al., 2019).

  • Heterocyclic γ-Amino Acids : The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) offers a short and versatile chemical route to orthogonally protected ATCs, valuable for mimicking protein secondary structures (L. Mathieu et al., 2015).

  • Liquid Crystalline Behaviors : Study on carboxylic acid derivatives containing 1,3,4-thiadiazole ring revealed their liquid crystalline properties, influenced by the length of the alkoxy chain attached to the phenyl moiety (H. J. Jaffer et al., 2017).

  • Corrosion Inhibition : Thiazole hydrazones showed promising results as corrosion inhibitors for mild steel in acidic media. This research combines thermodynamic, electrochemical, and quantum chemical methods to evaluate their effectiveness (Turuvekere K. Chaitra et al., 2016).

  • Chemoselective Synthesis : The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing bromodifluoromethyl thiazoles showcases a novel approach to introduce functional groups useful in drug discovery (Marco Colella et al., 2018).

properties

IUPAC Name

4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJOJSWCWRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid

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